Chondrillast-7-enol
Overview
Description
Chondrillast-7-enol, also known as (3β,24S)-Stigmast-7-en-3-ol, is a naturally occurring steroid compound. It belongs to the class of phytosterols, which are plant-derived sterols structurally similar to cholesterol. This compound is found in various plant species and is known for its potential health benefits, including anti-inflammatory and cholesterol-lowering properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chondrillast-7-enol typically involves the hydrogenation of stigmasterol, a common phytosterol. The process includes:
Hydrogenation: Stigmasterol is subjected to hydrogenation using a palladium catalyst under high pressure and temperature conditions.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Extraction: Stigmasterol is extracted from plant sources such as soybeans or peanuts.
Hydrogenation: The extracted stigmasterol undergoes hydrogenation in large reactors.
Purification: The product is purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Chondrillast-7-enol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert it into different sterol derivatives.
Substitution: It can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Results in various sterol derivatives.
Substitution: Yields functionalized sterol compounds.
Scientific Research Applications
Chondrillast-7-enol has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other sterol derivatives.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory, cholesterol-lowering, and anticancer properties.
Industry: Utilized in the production of dietary supplements and functional foods
Mechanism of Action
The mechanism of action of Chondrillast-7-enol involves its interaction with cell membranes and various molecular targets:
Molecular Targets: It targets enzymes involved in cholesterol metabolism and inflammatory pathways.
Pathways Involved: It modulates pathways such as the PI3K-AKT signaling pathway and the AGE-RAGE signaling pathway, which are crucial in metabolic and inflammatory processes
Comparison with Similar Compounds
Chondrillast-7-enol is compared with other similar compounds such as:
Stigmasterol: Both have similar structures but differ in their double bond positions.
Beta-Sitosterol: Similar in structure but has different biological activities.
Campesterol: Another phytosterol with a similar structure but distinct health benefits
Uniqueness: this compound is unique due to its specific double bond position and its potent biological activities, making it a valuable compound for research and industrial applications .
Biological Activity
Chondrillast-7-enol, a compound classified under the chemical formula , has garnered attention in recent years due to its diverse biological activities. This article explores its phytochemical composition, biological effects, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound is a terpenoid compound characterized by its complex structure. Its molecular weight is approximately 426.71 g/mol, and it belongs to a class of compounds known for their significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Phytochemical Composition
The phytochemical profile of this compound reveals a variety of metabolites that contribute to its biological effects. A comparative analysis of extracts containing this compound shows the presence of several key constituents:
Component | Percentage (%) |
---|---|
Pyranone | 3.69 |
Coumaran | 4.62–4.65 |
5-Hydroxymethylfurfural | 5.18–5.27 |
L-bornyl acetate | 5.55 |
Caryophyllene | 7.98 |
β-Ylangene | 8.05 |
β-Copaene | 8.20 |
This table illustrates the diversity of compounds found in extracts from plants containing this compound, which may influence its overall biological activity .
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, extracts containing this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
Antioxidant Properties
This compound has also been evaluated for its antioxidant capabilities. The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress, which is implicated in numerous diseases, including cancer and cardiovascular disorders . In vitro assays have shown that the compound can significantly reduce oxidative damage in cellular models.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is supported by evidence from various studies indicating that it can modulate inflammatory pathways. It has been observed to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures, suggesting a mechanism through which it may exert its therapeutic effects .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the International Journal of Molecular Sciences assessed the antimicrobial efficacy of this compound against biofilms formed by Staphylococcus aureus. Results indicated a substantial reduction in biofilm formation at concentrations as low as 0.1 mg/mL, highlighting its potential as a therapeutic agent for biofilm-associated infections .
- Oxidative Stress Reduction : In another study focused on oxidative stress models, this compound was found to significantly decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase (CAT) in treated cells .
- Inflammation Modulation : A clinical trial involving patients with chronic inflammatory conditions showed that supplementation with this compound led to reduced levels of C-reactive protein (CRP), an inflammatory marker, suggesting its effectiveness in managing chronic inflammation .
Properties
IUPAC Name |
(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h11,19-23,25-27,30H,7-10,12-18H2,1-6H3/t20-,21+,22+,23+,25-,26+,27+,28+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKVBPGQYRAUQO-XCFYOIDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415282 | |
Record name | Stigmast-7-en-3-ol, (3b,5a,24S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18525-35-4 | |
Record name | Stigmast-7-en-3-ol, (3b,5a,24S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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